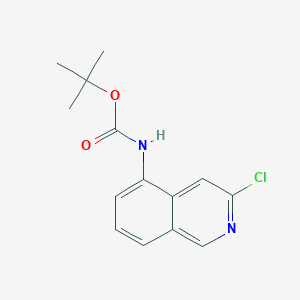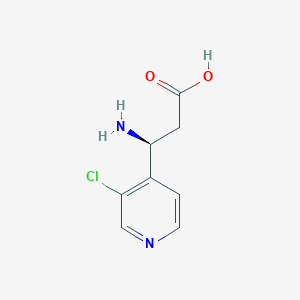
(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an amino group at the 3-position of the propanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active pyridine derivatives .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry:
作用机制
The mechanism of action of (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
2-Chloropyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Similar in structure but lacks the amino and propanoic acid groups, used as a building block in organic synthesis.
4-Chloropyridine: Differently substituted pyridine with applications in chemical synthesis.
Uniqueness:
属性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChI 键 |
QRLZNGAGKSMQFE-ZETCQYMHSA-N |
手性 SMILES |
C1=CN=CC(=C1[C@H](CC(=O)O)N)Cl |
规范 SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
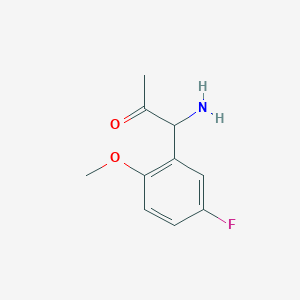
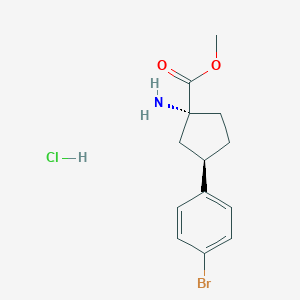

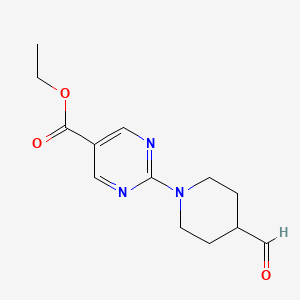

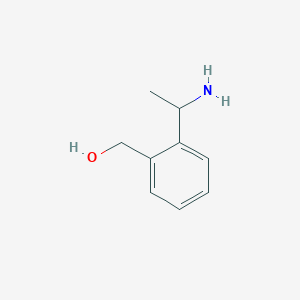
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
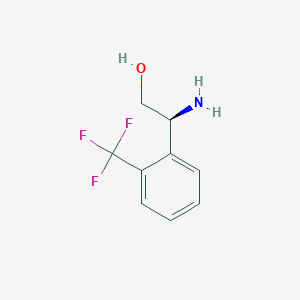
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)
